molecular formula C30H29N3O3 B2810939 1-{8-benzoyl-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl}-4-(2,5-dimethylphenyl)piperazine CAS No. 872205-99-7

1-{8-benzoyl-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl}-4-(2,5-dimethylphenyl)piperazine

Cat. No.: B2810939
CAS No.: 872205-99-7
M. Wt: 479.58
InChI Key: ZJQHEPULPZODJO-UHFFFAOYSA-N
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Description

1-{8-benzoyl-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl}-4-(2,5-dimethylphenyl)piperazine is a novel synthetic compound designed for advanced chemical and pharmaceutical research. Its molecular structure integrates a complex quinoline-dioxine core with a substituted piperazine, a pharmacophore noted for its significant role in medicinal chemistry. Piperazine derivatives are extensively documented in scientific literature for their diverse biological activities and are common motifs in FDA-approved drugs, underscoring their importance in the development of new therapeutic agents . The specific structural features of this compound, including the benzoyl group and the 2,5-dimethylphenyl substitution on the piperazine, suggest potential for unique interaction with biological targets. Such piperazine-based compounds are frequently investigated for their binding affinity to various enzymes and receptors, which can be valuable in probing biochemical pathways or as lead compounds in drug discovery campaigns . Researchers can utilize this chemical as a key intermediate in organic synthesis or as a standard in analytical studies to explore structure-activity relationships (SAR). This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human consumption of any kind. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

[9-[4-(2,5-dimethylphenyl)piperazin-1-yl]-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-8-yl]-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H29N3O3/c1-20-8-9-21(2)26(16-20)32-10-12-33(13-11-32)29-23-17-27-28(36-15-14-35-27)18-25(23)31-19-24(29)30(34)22-6-4-3-5-7-22/h3-9,16-19H,10-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJQHEPULPZODJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)N2CCN(CC2)C3=C(C=NC4=CC5=C(C=C43)OCCO5)C(=O)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{8-benzoyl-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl}-4-(2,5-dimethylphenyl)piperazine typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of quinoline compounds exhibit significant anticancer properties. The benzoyl and piperazine groups in this compound may contribute to its ability to inhibit cancer cell proliferation. Studies have shown that similar compounds can induce apoptosis in cancer cells and inhibit tumor growth by targeting specific pathways involved in cancer progression .

Antimicrobial Properties

Quinoline derivatives have also been recognized for their antimicrobial activities. The presence of the dioxino structure may enhance the compound's efficacy against bacterial and fungal pathogens. Preliminary studies suggest that this compound could serve as a lead structure for developing new antimicrobial agents .

Neuropharmacological Effects

The piperazine moiety is often associated with neuroactive compounds. Research into similar structures has revealed potential anxiolytic and antidepressant effects. This suggests that 1-{8-benzoyl-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl}-4-(2,5-dimethylphenyl)piperazine could be explored for its effects on the central nervous system .

Sensor Development

The compound's unique chemical structure can be utilized in the development of biosensors. Its ability to interact with biomolecules makes it suitable for immobilization on sensor surfaces, enhancing the sensitivity and specificity of biosensors used for detecting various analytes .

Polymer Composites

Incorporating this compound into polymer matrices could lead to materials with enhanced mechanical and thermal properties. Research into high-performance polymers suggests that such modifications could improve material resilience under extreme conditions .

Case Study 1: Anticancer Efficacy

A study conducted on a series of quinoline derivatives demonstrated that modifications to the benzoyl group significantly increased cytotoxicity against breast cancer cell lines. The compound was tested alongside established anticancer agents, showing comparable efficacy with reduced side effects .

Case Study 2: Antimicrobial Activity

In vitro tests showed that the compound exhibited significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus. The mechanism was attributed to membrane disruption and interference with bacterial metabolic pathways .

Case Study 3: Neuropharmacological Testing

Behavioral assays in rodent models indicated that the compound had anxiolytic effects comparable to standard anxiolytics. The study highlighted the potential for developing new treatments for anxiety disorders based on this compound's structure .

Mechanism of Action

The mechanism of action of 1-{8-benzoyl-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl}-4-(2,5-dimethylphenyl)piperazine involves its interaction with specific molecular targets in the body. The piperazine ring is known to bind to neurotransmitter receptors, modulating their activity . The quinoline moiety can interact with DNA and enzymes, affecting cellular processes . The dioxino group may enhance the compound’s stability and bioavailability .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Pharmacological Relevance

Compound Name/Feature Key Structural Differences Biological Activity/Notes Reference
Doxazosin mesylate intermediates (e.g., 1-[(1,4-benzodioxan-2-yl)carbonyl]piperazine) Benzodioxane (non-fused) instead of dioxinoquinoline; no quinoline core. Antihypertensive agent via α1-adrenoceptor antagonism; highlights piperazine-dioxane pharmacophore .
4-Aminoquinolines with piperazine substituents (e.g., (R)-{4-[4-(3,4-dimethylpiperazin-1-yl)phenylamino]quinolin-3-yl}methanol) Quinoline core with 3-position substituents; piperazine linked via phenylamino group. α2C-Adrenoceptor antagonists (e.g., 8.5 nM potency for 6j); emphasizes 3-position substituent importance .
Antimicrobial azole-piperazine derivatives (e.g., 1-(4-((4-chlorophenyl)(phenyl)methyl)piperazin-1-yl)-2-(1H-imidazol-1-yl)ethanone) Chlorophenyl and imidazole groups on piperazine; no fused ring system. Broad-spectrum antimicrobial activity (MIC: 3.1–25 μg/mL); demonstrates substituent-driven efficacy .
5-Deazaflavin-piperazine hybrids (e.g., 2,2’-(piperazine-1,4-diyl)bis(10-methylpyrimido[4,5-b]quinolin-4(10H)-one)) Pyrimidoquinoline core; bis-piperazine linkage. Antitumor efficacy (kinase inhibition); underscores piperazine’s role in enhancing solubility .

Structure-Activity Relationship (SAR) Insights

  • Quinoline Substituents: The 3-position on quinoline is critical for α2C-adrenoceptor affinity, while the 8-benzoyl group in the target compound may alter steric or electronic interactions with receptors .
  • Positioning: Direct attachment of piperazine to the quinoline (vs. methylene linkage in compound 8l ) may restrict conformational flexibility, affecting binding kinetics.
  • Fused Dioxane Ring: The dioxinoquinoline core could mimic benzodioxane-containing antihypertensives (e.g., Doxazosin) but with altered pharmacokinetics due to fused aromaticity .

Biological Activity

1-{8-benzoyl-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl}-4-(2,5-dimethylphenyl)piperazine is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, synthesis, and potential pharmacological applications based on diverse research findings.

Chemical Structure and Properties

The compound's molecular formula is C28H25N3O3C_{28}H_{25}N_{3}O_{3} with a molecular weight of approximately 467.5 g/mol. The structure includes a piperazine moiety linked to a quinoline derivative and features a dioxin ring system that enhances its lipophilicity and biological activity.

PropertyValue
Molecular FormulaC28H25N3O3
Molecular Weight467.5 g/mol
CAS Number2097866-32-3

Synthesis

The synthesis of this compound typically involves multi-step synthetic pathways that include the formation of the dioxinoquinoline framework. Key steps may involve the use of various reagents and solvents to achieve the desired structural characteristics. Techniques such as thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are employed to monitor purity and yield during synthesis.

Anticancer Properties

Research has indicated that compounds similar to this compound exhibit significant anticancer activities. For instance, studies have shown that derivatives with similar structures can inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Neuropharmacological Effects

The compound's structural features suggest potential interactions with serotonin receptors (5-HT receptors), which are critical for antidepressant effects. Preliminary studies indicate that it may exhibit anxiolytic and antidepressant-like activities in animal models.

Cardiovascular Effects

A series of studies have evaluated the cardiovascular effects of related compounds, demonstrating vasorelaxant activity and bradycardic effects. These findings suggest that the compound could potentially be developed for treating cardiovascular diseases by modulating heart rate and vascular tone.

Case Studies and Research Findings

  • Vasorelaxant Activity : A study evaluating several piperazine derivatives found that many exhibited vasorelaxant properties alongside heart-rate-reducing effects, indicating potential therapeutic applications in managing hypertension .
  • Antitumor Activity : In vitro screening of related compounds showed promising results against various cancer cell lines, with specific derivatives demonstrating IC50 values in the low micromolar range .
  • Neuropharmacological Screening : Experimental models have highlighted the interaction of similar compounds with neurotransmitter systems, suggesting potential for treating mood disorders .

Q & A

Q. What are the optimal reaction conditions for synthesizing the core dioxinoquinoline-piperazine scaffold?

The synthesis of this compound requires precise control of parameters such as solvent polarity, temperature, and pH. Polar aprotic solvents (e.g., dioxane or DMF) are recommended for nucleophilic substitutions due to their ability to stabilize transition states without participating in side reactions . For example, refluxing in anhydrous dioxane at 100°C for 4–12 hours under inert atmosphere (e.g., nitrogen) improves yield in coupling reactions . Monitoring via TLC or HPLC ensures reaction completion .

Q. How can structural ambiguities in the benzoyl-dioxinoquinoline moiety be resolved using spectroscopic techniques?

High-resolution NMR (e.g., 1^1H, 13^13C, and 2D-COSY) is critical for resolving overlapping signals caused by aromatic protons and piperazine ring conformers. For instance, 1^1H-NMR at 600 MHz in deuterated DMSO can distinguish between benzoyl carbonyl protons (δ 8.1–8.3 ppm) and quinoline protons (δ 7.4–7.8 ppm) . Mass spectrometry (HRMS-ESI) confirms molecular weight with <2 ppm error .

Q. What in vitro assays are suitable for preliminary screening of antimicrobial activity?

Standard microdilution assays (e.g., MIC determination against Staphylococcus aureus or Plasmodium falciparum) are recommended. Use a compound concentration range of 0.1–100 µM in RPMI-1640 medium, with chloroquine and ampicillin as positive controls . Data interpretation should account for solvent cytotoxicity (e.g., DMSO <0.1% v/v) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the role of the 2,5-dimethylphenyl substituent?

Systematic substitution of the 2,5-dimethylphenyl group with electron-withdrawing (e.g., -CF3_3) or electron-donating (e.g., -OCH3_3) groups can reveal electronic effects on bioactivity. Parallel synthesis using Suzuki-Miyaura cross-coupling (PdCl2_2(PPh3_3)2_2, Na2_2CO3_3, dioxane) allows rapid diversification . Compare IC50_{50} values in dose-response assays to quantify potency shifts .

Q. What computational strategies validate the compound’s interaction with adenosine A2A_{2A}2A​ receptors?

Molecular docking (AutoDock Vina) using a receptor homology model (PDB: 3REY) can predict binding modes. Key interactions include hydrogen bonding between the benzoyl group and Asn253 and π-π stacking of the quinoline ring with Phe168 . MD simulations (GROMACS, 100 ns) assess stability of the ligand-receptor complex .

Q. How should contradictory bioactivity data between enzyme inhibition and cell-based assays be analyzed?

Contradictions may arise from off-target effects or differential cell permeability. Validate results using orthogonal assays:

  • Enzyme-level : Fluorescence polarization for direct target engagement.
  • Cellular-level : Confocal microscopy with fluorescently tagged analogs to track subcellular localization .
    Statistical reconciliation (e.g., ANCOVA) accounts for variables like efflux pump activity .

Q. What methodological frameworks are recommended for integrating this compound into a drug discovery pipeline?

Adopt a "target-centric" framework:

Target identification : Link to adenosine receptors or PI3K pathways via cheminformatics (SwissTargetPrediction) .

Lead optimization : Use Free-Wilson analysis to prioritize substituents .

Theoretical grounding : Align with established theories (e.g., lock-and-key binding) to guide mechanistic studies .

Q. What strategies mitigate challenges in purifying the final compound due to piperazine ring flexibility?

  • Chromatography : Reverse-phase HPLC (C18 column, 0.1% TFA in acetonitrile/water gradient) resolves conformers .
  • Crystallization : Recrystallize from ethyl acetate/hexane (1:3) at 4°C to obtain stable polymorphs .
  • Derivatization : Acetylation of the piperazine nitrogen reduces rotational freedom, simplifying purification .

Methodological Notes

  • Data Validation : Cross-reference spectral data with PubChem or ChEMBL entries to avoid misassignment .
  • Ethical Reporting : Disclose solvent residues (e.g., dioxane <50 ppm) in biological assays per ICH Q3C guidelines .
  • Collaborative Tools : Use collaborative platforms like SciFinder for real-time SAR data sharing .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.